Structural Modification: C3-Ethylthio Substitution vs. Parent Withaferin A Enone
3-Ethylthio withaferin A incorporates an ethylthio group at C3 via Michael addition, saturating the α,β-unsaturated ketone (enone) present in the parent compound withaferin A . This structural change eliminates the electrophilic Michael acceptor site critical for covalent target engagement. In systematic SAR analyses of 36 withanolide analogs, the ring A enone was identified as essential for both cytotoxic activity and heat-shock-inducing activity (HSA); modifications to this moiety consistently reduced or eliminated both activities [1].
| Evidence Dimension | Presence of electrophilic C2-C3 enone moiety |
|---|---|
| Target Compound Data | Saturated C2-C3 bond; ethylthio substituent at C3 (no enone) |
| Comparator Or Baseline | Withaferin A: intact α,β-unsaturated ketone at C2-C3 (enone present) |
| Quantified Difference | Complete loss of electrophilic enone functionality |
| Conditions | Structural analysis by NMR and mass spectrometry |
Why This Matters
Procurement of 3-ethylthio withaferin A enables studies of withanolide activity in the absence of enone-mediated covalent reactivity, a critical control for target engagement mechanism studies.
- [1] Wijeratne EMK, Xu YM, Scherz-Shouval R, et al. Structure–Activity Relationships for Withanolides as Inducers of the Cellular Heat-Shock Response. J Med Chem. 2014;57(7):2851-2863. doi:10.1021/jm401279n View Source
